molecular formula C58H74Cl4IN5O2 B12767802 Denoral CAS No. 58653-46-6

Denoral

Cat. No.: B12767802
CAS No.: 58653-46-6
M. Wt: 1141.9 g/mol
InChI Key: WQODYLDHLGFONI-DZTBTNRQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Denoral involves the preparation of its active components:

    Potassium Nitrate: This is typically synthesized by neutralizing nitric acid with potassium hydroxide.

    Triclosan: This is synthesized through a multi-step process starting from 2,4-dichlorophenol and 2,4,5-trichlorophenol, involving chlorination and etherification reactions.

    Sodium Monofluorophosphate: This is produced by reacting sodium fluoride with phosphoric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis of its active ingredients, followed by their incorporation into a toothpaste base. The process includes:

    Mixing: The active ingredients are mixed with abrasives, humectants, binders, and flavoring agents.

    Homogenization: The mixture is homogenized to ensure uniform distribution of the active ingredients.

    Packaging: The final product is packaged into tubes under sterile conditions to maintain its efficacy.

Chemical Reactions Analysis

Types of Reactions

Denoral undergoes various chemical reactions, including:

    Oxidation: Potassium nitrate can act as an oxidizing agent.

    Reduction: Triclosan can undergo reduction reactions under certain conditions.

    Substitution: Sodium monofluorophosphate can participate in substitution reactions, particularly in the presence of acids.

Common Reagents and Conditions

    Oxidation: Potassium nitrate reacts with reducing agents like sulfur dioxide.

    Reduction: Triclosan can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium monofluorophosphate reacts with hydrochloric acid to form monofluorophosphoric acid.

Major Products Formed

    Oxidation of Potassium Nitrate: Produces potassium nitrite and oxygen.

    Reduction of Triclosan: Produces chlorophenols.

    Substitution of Sodium Monofluorophosphate: Produces monofluorophosphoric acid and sodium chloride.

Scientific Research Applications

Denoral has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Studied for its antimicrobial properties and effects on oral bacteria.

    Medicine: Investigated for its potential in preventing dental caries and treating gum diseases.

    Industry: Utilized in the formulation of oral care products and as a preservative in some cases.

Mechanism of Action

Denoral exerts its effects through multiple mechanisms:

    Potassium Nitrate: Reduces tooth sensitivity by desensitizing the nerves in the teeth.

    Triclosan: Acts as an antimicrobial agent by inhibiting the synthesis of fatty acids, which are essential for bacterial cell membranes.

    Sodium Monofluorophosphate: Promotes the remineralization of tooth enamel by providing fluoride ions that replace lost minerals.

Comparison with Similar Compounds

Denoral can be compared with other compounds used in oral care:

    Sodium Fluoride: Similar to sodium monofluorophosphate but more commonly used in toothpaste.

    Chlorhexidine: Another antimicrobial agent used in mouthwashes, but with a broader spectrum of activity.

    Stannous Fluoride: Provides both antimicrobial and remineralization benefits, similar to sodium monofluorophosphate.

Uniqueness

This compound is unique due to its combination of active ingredients that provide comprehensive oral care benefits, including desensitization, antimicrobial action, and remineralization.

List of Similar Compounds

  • Sodium Fluoride
  • Chlorhexidine
  • Stannous Fluoride

Properties

CAS No.

58653-46-6

Molecular Formula

C58H74Cl4IN5O2

Molecular Weight

1141.9 g/mol

IUPAC Name

2-amino-1-phenylpropan-1-ol;1-[(4-chlorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;4-(1-methylazepan-1-ium-1-yl)-2,2-diphenylbutanamide;iodide;trihydrochloride

InChI

InChI=1S/C26H27ClN2.C23H30N2O.C9H13NO.3ClH.HI/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22;1-25(17-10-2-3-11-18-25)19-16-23(22(24)26,20-12-6-4-7-13-20)21-14-8-5-9-15-21;1-7(10)9(11)8-5-3-2-4-6-8;;;;/h1-16,26H,17-21H2;4-9,12-15H,2-3,10-11,16-19H2,1H3,(H-,24,26);2-7,9,11H,10H2,1H3;4*1H/b10-7+;;;;;;

InChI Key

WQODYLDHLGFONI-DZTBTNRQSA-N

Isomeric SMILES

CC(C(C1=CC=CC=C1)O)N.C[N+]1(CCCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl.[I-]

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N.C[N+]1(CCCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl.[I-]

Origin of Product

United States

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